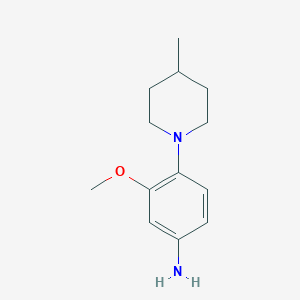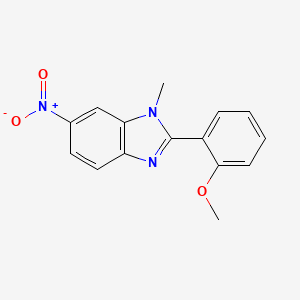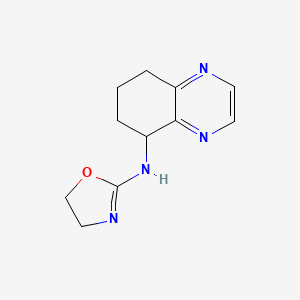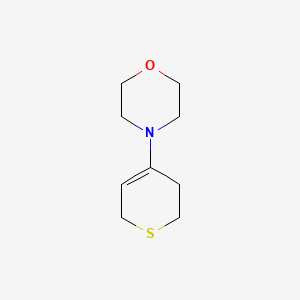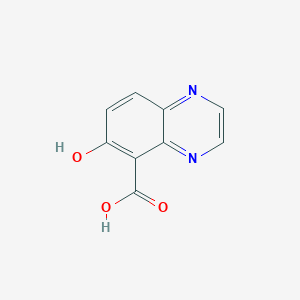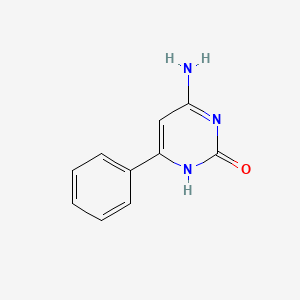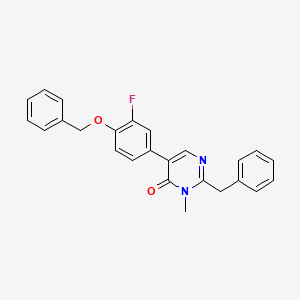
2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The benzyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions, often using benzyl halides and phenylmethoxy halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or phenylmethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might target the pyrimidinone core or the aromatic rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-5-phenylpyrimidin-4-one: Lacks the fluorine and phenylmethoxy groups.
3-Methyl-5-(4-fluorophenyl)pyrimidin-4-one: Lacks the benzyl and phenylmethoxy groups.
5-(3-Fluoro-4-phenylmethoxyphenyl)pyrimidin-4-one: Lacks the benzyl and methyl groups.
Uniqueness
The unique combination of substituents in 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H21FN2O2 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C25H21FN2O2/c1-28-24(14-18-8-4-2-5-9-18)27-16-21(25(28)29)20-12-13-23(22(26)15-20)30-17-19-10-6-3-7-11-19/h2-13,15-16H,14,17H2,1H3 |
Clé InChI |
ZNGKJKISUZLYCA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=C(C1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



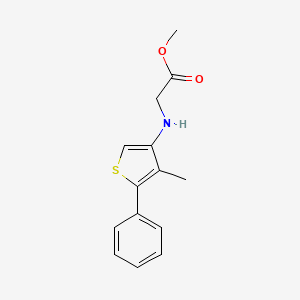
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)

